N-(3-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
Historical Context of Dihydropyridine Research
Dihydropyridines (DHPs) emerged in the 1960s as pivotal calcium channel blockers, with first-generation agents like nicardipine revolutionizing hypertension management. However, their short half-life and rapid vasodilation led to adverse effects like reflex tachycardia. Second-generation DHPs addressed these issues through slow-release formulations, while third-generation compounds such as amlodipine introduced improved pharmacokinetic stability and reduced cardioselectivity. The fourth generation, exemplified by lercanidipine, prioritized lipophilicity and tissue selectivity, expanding applications to myocardial ischemia and heart failure. This trajectory underscores the DHP scaffold’s adaptability, setting the stage for derivatives like this compound, which integrates lessons from decades of structural optimization.
Significance of 2-Oxo-1,2-Dihydropyridine Derivatives in Medicinal Chemistry
The 2-oxo-1,2-dihydropyridine moiety confers unique electronic and steric properties critical for target engagement. Unlike classical 1,4-DHPs, the 2-oxo group enhances hydrogen-bonding capacity with biological targets, as demonstrated in anticoagulant and anti-inflammatory agents. For example, derivatives with this motif exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase enzymes, suggesting broad therapeutic utility. Additionally, the planar conjugated system of the 2-oxo-dihydropyridine ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature leveraged in recent kinase inhibitors.
| Key Properties of 2-Oxo-DHP Derivatives |
|---|
| Enhanced hydrogen-bond donor/acceptor capacity |
| Improved metabolic stability via conjugated system |
| Versatility in multi-target drug design |
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c1-29-17-8-3-7-16(12-17)25-19(27)18-9-4-10-26(20(18)28)13-14-5-2-6-15(11-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLVOISFSDWCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the trifluoromethylbenzyl group: This step can be accomplished through a nucleophilic substitution reaction, where a suitable trifluoromethylbenzyl halide reacts with the dihydropyridine core in the presence of a base.
Attachment of the methoxyphenyl group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a methoxyphenylboronic acid reacts with the dihydropyridine core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the dihydropyridine core can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylbenzyl group can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and amines (NH₂⁻).
Major Products
Oxidation: Formation of the corresponding pyridine derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomers of Methoxy Substituents
N-(2,4-Dimethoxyphenyl) Variant (CAS 946331-45-9)
- Structural Difference : The methoxy groups are at positions 2 and 4 on the phenyl ring instead of position 3.
- Impact : Increased steric hindrance and altered electronic effects may reduce binding affinity compared to the 3-methoxy analogue. The dihedral angle between aromatic rings in similar compounds is ~8.38°, suggesting near-planar conformations that favor π-π interactions .
N-(4-Methoxyphenyl) Variant (CAS 339027-67-7)
- Structural Difference : A single methoxy group at position 4.
- However, the absence of a 3-methoxy group could reduce interactions with hydrophobic enzyme pockets .
Trifluoromethyl-Based Analogues with Modified Core Structures
Alvelestat (AZD9668)
- Structure : Contains a 5-(1-methyl-1H-pyrazol-5-yl) group and a methylsulfonylpyridylmethyl substituent .
- Functional Role : A potent human neutrophil elastase (HNE) inhibitor, with an IC₅₀ of 20 nM. The methylsulfonyl group enhances hydrogen bonding with serine proteases, while the pyrazole moiety improves selectivity .
- Comparison : Unlike the target compound, AZD9668’s pyrazole and sulfonyl groups confer specificity for HNE, making it clinically relevant for respiratory diseases .
Halogen-Substituted Analogues
N-(3-Bromo-2-methylphenyl) Derivative
- Structure : Replaces methoxy with bromo and methyl groups.
- Impact: The bromine atom increases molecular weight (MW = 349.2 g/mol) and may enhance halogen bonding with targets.
- Crystallography : Adopts a near-planar conformation (dihedral angle = 8.38°), facilitating stacking interactions similar to methoxy variants .
Anti-Cancer Derivatives
6-Methyl-5-(1-Methyl-1H-Pyrazol-5-yl)-N-((5-(Methylsulfonyl)Pyridin-2-yl)Methyl) Analogue (A301653848141-11-7)
Research Implications
- Structure-Activity Relationship (SAR) : The 3-methoxy group in the target compound may optimize balance between lipophilicity and solubility. Halogen or sulfonyl substituents (e.g., AZD9668) enhance target engagement but reduce metabolic stability .
- Therapeutic Potential: While AZD9668 is advanced to clinical trials for HNE-related diseases, the target compound’s lack of specialized substituents suggests utility in broader screening for kinase or protease inhibitors .
Biological Activity
N-(3-Methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 402.4 g/mol
- IUPAC Name : this compound
- InChI Key : CPBGHPGMBZHRPL-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several organic reactions, including:
- Suzuki–Miyaura Coupling : A widely used method for forming carbon-carbon bonds.
- Oxidation and Reduction Reactions : These are crucial for modifying functional groups to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, influencing processes such as:
- Antidiabetic Activity : The compound has shown potential in inhibiting alpha-amylase and PTP-1B, which are critical in glucose metabolism. For instance, one study reported an IC value of 4.58 μM against alpha-amylase compared to a standard drug with an IC of 1.58 μM .
Table 1: Biological Activities and IC Values
| Activity | Compound IC (μM) | Standard IC (μM) |
|---|---|---|
| Alpha-Amylase Inhibition | 4.58 | 1.58 |
| PTP-1B Inhibition | 0.91 | 1.35 |
| Antioxidant Activity | 2.36 | 0.85 |
Antidiabetic Properties
Research indicates that the compound exhibits significant antidiabetic properties through enzyme inhibition. In various assays, it demonstrated effective inhibition rates at different concentrations, making it a candidate for further development in diabetes management.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH assay, showing promising results with an IC of 2.36 μM, indicating its ability to scavenge free radicals effectively .
Case Studies
In a recent study focusing on the compound's biological activities:
-
Study on Alpha-Amylase Inhibition :
- The compound was tested for its ability to inhibit alpha-amylase in vitro.
- Results showed a dose-dependent inhibition pattern with significant activity at lower concentrations.
-
Antioxidant Assays :
- The compound's antioxidant capacity was evaluated against standard antioxidants like ascorbic acid.
- It exhibited competitive antioxidant properties, suggesting potential protective effects against oxidative stress.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to maximize yield?
- Methodology : Multi-step synthesis typically involves coupling a 3-methoxyaniline derivative with a trifluoromethyl-substituted benzyl halide intermediate. Key steps include:
- Cyclization : Catalyzed by Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures .
- Critical Parameters : Temperature control during cyclization prevents side reactions (e.g., over-oxidation). Solvent choice impacts reaction kinetics; DMF enhances nucleophilic substitution efficiency .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl singlet at δ -62 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. enol tautomers) and confirms dihydropyridine ring planarity .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ for C₂₁H₁₈F₃N₂O₃: expected m/z 427.1304) .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C to assess decomposition thresholds .
- Key Findings : Dihydropyridine derivatives are prone to hydrolysis in acidic conditions (pH < 3) and oxidation at elevated temperatures (>150°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?
- SAR Studies :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5), improving membrane permeability .
- Methoxy Group : Electron-donating effects increase electron density on the dihydropyridine ring, potentially modulating enzyme-binding affinity .
- Methodology : Compare IC₅₀ values against analogs (e.g., chloro or nitro substituents) in enzyme inhibition assays (e.g., kinase targets) .
Q. What computational approaches predict the compound’s reactivity and target interactions?
- In Silico Tools :
- Docking Simulations : AutoDock Vina to model binding poses with cytochrome P450 enzymes or ion channels .
- DFT Calculations : Assess HOMO/LUMO energies to predict redox behavior (e.g., susceptibility to oxidation) .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Case Study : Discrepancies in IC₅₀ values across studies may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
